molecular formula C12H17NO3 B15319742 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid

2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid

Cat. No.: B15319742
M. Wt: 223.27 g/mol
InChI Key: QZIUQBIABLBXMY-UHFFFAOYSA-N
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Description

2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid is a non-natural α-amino acid derivative characterized by a phenylpropanoic acid backbone substituted with a methoxy group at the 2-position and methyl groups at the 4- and 5-positions of the aromatic ring. The methoxy and dimethyl groups likely influence its lipophilicity, metabolic stability, and intermolecular interactions compared to simpler phenylalanine derivatives .

Properties

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

2-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid

InChI

InChI=1S/C12H17NO3/c1-7-4-9(6-10(13)12(14)15)11(16-3)5-8(7)2/h4-5,10H,6,13H2,1-3H3,(H,14,15)

InChI Key

QZIUQBIABLBXMY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)OC)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a substituted benzene ring followed by the introduction of the amino and carboxyl groups. The reaction conditions typically involve the use of strong bases and controlled temperatures to ensure the desired substitution pattern on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would likely include steps such as the preparation of intermediates, purification through crystallization or distillation, and quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy and dimethyl groups on the phenyl ring can be oxidized under strong oxidative conditions.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of amides, esters, or other substituted derivatives.

Scientific Research Applications

2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxyl groups allow it to form hydrogen bonds and ionic interactions, which can modulate the activity of these targets. The methoxy and dimethyl groups may influence the compound’s lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-amino-3-(2-methoxy-4,5-dimethylphenyl)propanoic acid to related compounds based on substituent effects, physicochemical properties, and biological activities.

Table 1: Structural and Functional Comparison of Analogous Compounds

Compound Name Molecular Formula Substituents Key Properties/Activities References
(Z)-2-((5-Benzylidene-4-oxo-thiazol-2-yl)amino)-3-phenylpropanoic acid C₁₉H₁₅N₂O₃S Thiazole ring, benzylidene group Anti-cancer activity (IC₅₀: ~5 µM); high yield (92%), stable crystalline form
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid C₉H₉I₂NO₃ Diiodo, hydroxy groups Laboratory chemical; high molecular weight (449.99 g/mol)
2-Amino-3-(methylamino)-propanoic acid (BMAA) C₄H₁₀N₂O₂ Methylamino group Neurotoxic; low blood-brain barrier permeability (2–5 × 10⁻⁵ mL/sec/g); oral bioavailability <10%
2-Amino-3-(thiophen-2-yl)propanoic acid C₇H₉NO₂S Thiophene ring Biocatalytic substrate; used in stereoselective ammonia elimination
2-Amino-3-(3,5-dihydroxy-4-methoxyphenyl)propanoic acid C₁₀H₁₃NO₅ Dihydroxy, methoxy groups Polar due to hydroxyl groups; molar mass 227.21 g/mol

Key Observations

In contrast, the thiophene ring in introduces sulfur-based electronic effects, which may alter binding affinity in enzymatic systems .

Biological Activity: Thiazole-containing derivatives () exhibit potent anti-cancer activity, suggesting that aromatic heterocycles significantly enhance bioactivity compared to purely phenyl-substituted analogs . BMAA () demonstrates how minor substituent changes (methylamino vs. methoxy) drastically alter toxicity and pharmacokinetics .

Physicochemical Stability :

  • The diiodo groups in ’s compound increase molecular weight and may confer stability against oxidative degradation, making it suitable for laboratory use .
  • The crystalline form of ’s compound (m.p. 187–189°C) highlights the role of substituents in solid-state stability .

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